Cyanazine acid

Vue d'ensemble

Description

Occurrence and Degradation of Cyanazine Acid

Research indicates that cyanazine and its degradates, including this compound (CAC), are present in groundwater, with degradates being more prevalent than the parent compound. A study using liquid chromatography/mass spectrometry found that while cyanazine was infrequently detected in wells across Iowa, its degradates were commonly found, with CAC detected in 29.7% of samples. The prevalence of chlorinated degradates like CAC in groundwater suggests that they should be considered when assessing the overall impact of cyanazine on human health and the environment .

Inhibition Effects of Cyanazine Derivatives

Sodium cyanate, a tautomeric acidic form of isocyanic acid, has been shown to inhibit protein synthesis in colon cancer cells more than in normal colonic epithelium. This suggests that cyanazine derivatives may have potential therapeutic applications, although the exact mechanism of inhibition may require in vivo metabolism or interaction with circulatory factors .

Enhancement of Cyanazine Properties

The formation of a clathrate between cyanazine and β-cyclodextrin has been shown to enhance the water solubility, thermal stability, and herbicidal activity of cyanazine. This environmentally friendly clathrate could potentially reduce the environmental and health risks associated with the use of cyanazine .

Advanced Oxidation Processes for Cyanazine Degradation

Studies on the degradation of cyanazine using advanced oxidation processes like anodic oxidation, electro-Fenton, and photoelectro-Fenton have demonstrated effective degradation pathways. These processes, particularly photoelectro-Fenton, can lead to significant mineralization of cyanazine, suggesting potential methods for the remediation of contaminated water .

Synthesis and Properties of Cyanazine Derivatives

Naphthoxazines functionalized with cyanate ester groups have been synthesized under moderate conditions, including room temperature. These compounds exhibit higher thermal properties than general polybenzoxazines, indicating potential applications in materials science .

Cancer Incidence and Cyanazine Exposure

Analytical Detection of Cyanazine and Metabolites

A liquid chromatography/mass spectrometry method has been developed for the trace-level detection of cyanazine and its major metabolites, cyanazine amide and this compound, in groundwater. This method provides a way to monitor the presence of these compounds in the environment .

Simultaneous Determination of Cyanazine and Propazine

A molecularly imprinted polymer modified carbon paste electrode has been used for the simultaneous determination of cyanazine and propazine. This chemometric approach allows for the selective detection of these herbicides in environmental and food samples .

Chronic Toxicity and Oncogenicity of Cyanazine

A chronic toxicity and oncogenicity study in rats fed diets containing cyanazine showed a significant increase in mammary gland tumors at higher concentrations. This suggests a potential risk of cancer associated with cyanazine exposure, although the relevance to humans is still under investigation .

Breakdown of Cyanazine in Soils and Maize

The breakdown of cyanazine in soils and maize has been studied using radioisotope techniques. The herbicide primarily degrades through conversion to an amide and then to an acid, with limited dealkylation reactions. In maize, hydrolysis products and dealkylated analogs were detected, indicating the pathways of cyanazine degradation in agricultural settings .

Applications De Recherche Scientifique

1. Monitoring as a Hazardous Substance

Cyanazine, a herbicide in the triazines group, is significant in agriculture for inhibiting photosynthesis in plants. Advanced monitoring of cyanazine is crucial for studying agricultural products. Innovative electrochemical strategies using Pt and Pd doped CdO nanoparticle decorated SWCNTs composite have been developed for monitoring cyanazine levels. This research emphasizes the importance of accurate and efficient detection methods for herbicides like cyanazine in environmental and agricultural contexts (Karimi-Maleh et al., 2021).

2. Environmental and Health Impact Studies

Studies have evaluated the potential carcinogenicity of cyanazine in human and animal models. For instance, research on pesticide applicators exposed to cyanazine did not find clear associations between cyanazine exposure and cancer incidence, which is crucial for understanding the long-term health implications of cyanazine exposure (Lynch et al., 2006). Additionally, the environmental impact of cyanazine residues in soil and water has been studied, highlighting the need for understanding the broader ecological effects of this herbicide.

3. Improving Physicochemical Properties and Herbicidal Activity

Research has been conducted to enhance the water solubility, thermostability, and herbicidal activity of cyanazine. This involves the formation of clathrates with β-cyclodextrin, which improves cyanazine's properties and efficacy. Such studies are important for developing more environmentally friendly and effective agricultural chemicals (Gao et al., 2020).

4. Detection in Groundwater and Environmental Samples

Cyanazine and its metabolites have been measured in groundwater, emphasizing the need for monitoring environmental contamination. Advanced techniques like liquid chromatography/mass spectrometry have been utilized for this purpose, demonstrating the ongoing efforts to understand and mitigate the environmental impact of such herbicides (Ferrer et al., 2000).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Cyanazine acid, also known as Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of Cyanazine is photosynthesis, specifically on the reducing side of photosystem II . By inhibiting photosynthesis, Cyanazine effectively controls the growth of unwanted vegetation, including various types of weeds, grasses, and woody plants .

Mode of Action

Cyanazine interacts with its targets by inhibiting the photosynthetic process. It binds to the D1 protein in photosystem II, preventing the normal flow of electrons from water to plastoquinone . This disruption of electron flow inhibits the synthesis of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by Cyanazine is photosynthesis. By inhibiting photosystem II, Cyanazine disrupts the light-dependent reactions of photosynthesis . This leads to a decrease in the production of ATP and NADPH, which are crucial for the light-independent reactions (Calvin cycle) where carbon dioxide is fixed into glucose . The overall effect is a reduction in the plant’s ability to produce energy and biomass, leading to its death .

Pharmacokinetics

Cyanazine is moderately soluble in water and many organic solvents, and it is relatively volatile . Cyanazine is quickly absorbed in the intestines in animal models . The degradation of the absorbed Cyanazine involves de-alkylation and conjugation with glutathione, resulting in different metabolites .

Result of Action

The molecular effect of Cyanazine’s action is the disruption of the photosynthetic process, leading to energy deprivation in the plant cells . On a cellular level, this results in the cessation of growth and eventually death of the plant cells . The overall effect is the death of the plant, making Cyanazine an effective herbicide for controlling unwanted vegetation .

Action Environment

The efficacy and stability of Cyanazine can be influenced by various environmental factors. It is stable to heat, light, and hydrolysis, and also stable to UV irradiation under practical conditions . Cyanazine can decompose on heating, producing corrosive fumes of hydrogen chloride, nitrogen oxides, and cyanides . Therefore, the environmental conditions can significantly impact the effectiveness and stability of Cyanazine.

Propriétés

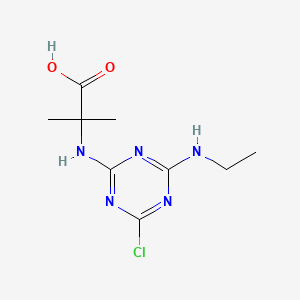

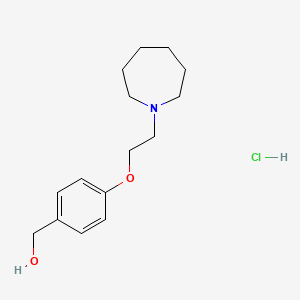

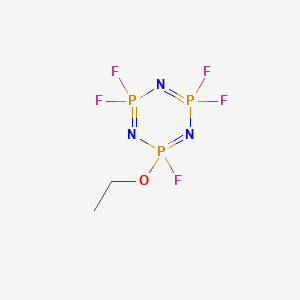

IUPAC Name |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5O2/c1-4-11-7-12-6(10)13-8(14-7)15-9(2,3)5(16)17/h4H2,1-3H3,(H,16,17)(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJTMNAAMADHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957855 | |

| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36576-43-9 | |

| Record name | Cyanazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)

![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)